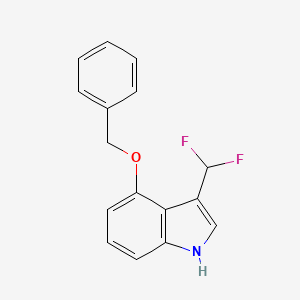
4-benzyloxy-3-(difluoromethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyloxy-3-(difluoromethyl)-1H-indole: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The unique structure of this compound, which includes a benzyloxy group and a difluoromethyl group, makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyloxy-3-(difluoromethyl)-1H-indole typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the indole ring.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through a halogen exchange reaction, where a difluoromethyl halide reacts with a suitable nucleophile on the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
4-benzyloxy-3-(difluoromethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyloxy or difluoromethyl groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-benzyloxy-3-(difluoromethyl)-1H-indole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized indoles.
Wirkmechanismus
The mechanism of action of 4-benzyloxy-3-(difluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The benzyloxy and difluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-benzyloxy-3-fluorobenzaldehyde
- 4-fluorobenzylamine
- 4-fluorobenzyl chloride
Uniqueness
Compared to similar compounds, 4-benzyloxy-3-(difluoromethyl)-1H-indole stands out due to the presence of both benzyloxy and difluoromethyl groups. These functional groups confer unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C16H13F2NO |
|---|---|
Molekulargewicht |
273.28 g/mol |
IUPAC-Name |
3-(difluoromethyl)-4-phenylmethoxy-1H-indole |
InChI |
InChI=1S/C16H13F2NO/c17-16(18)12-9-19-13-7-4-8-14(15(12)13)20-10-11-5-2-1-3-6-11/h1-9,16,19H,10H2 |
InChI-Schlüssel |
SOKSEFINMAEWHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


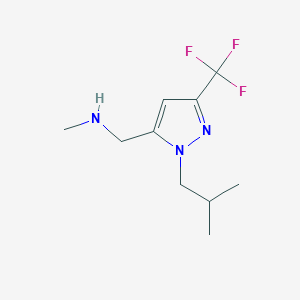
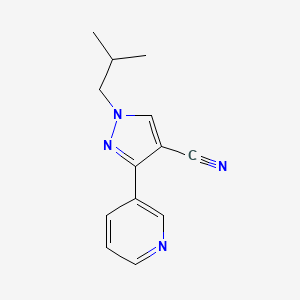
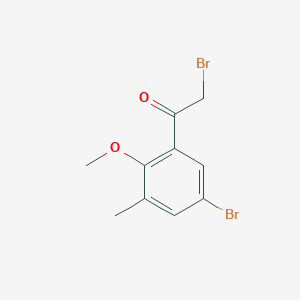
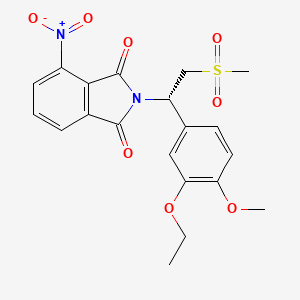

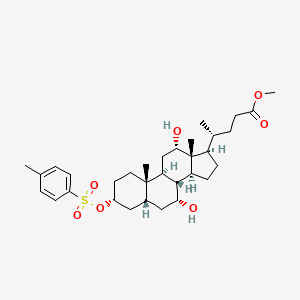


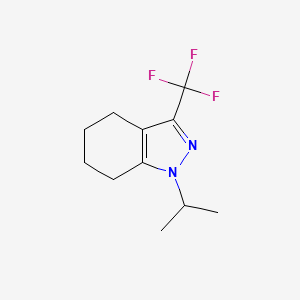
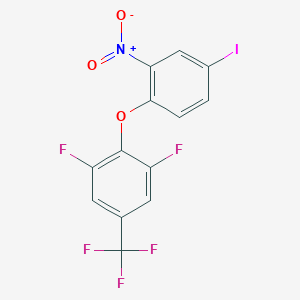
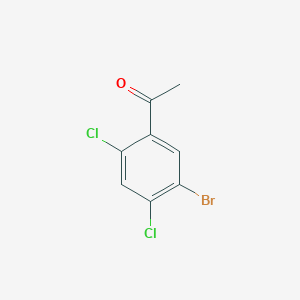


![3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427939.png)
